Cas no 2137691-94-0 (1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone)

1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone structure
2137691-94-0 structure
Product Name:1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone
CAS No:2137691-94-0
MF:C9H10FNO
MW:167.180205821991
CID:5286226
Update Time:2025-07-25

1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone
    • Inchi: 1S/C9H10FNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3
    • InChI Key: DQXYUWIFKDXPOJ-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(C)=C(F)C=C1N)C

1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-672890-0.05g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
0.05g
$612.0 2025-03-13
Enamine
EN300-672890-0.1g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
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$640.0 2025-03-13
Enamine
EN300-672890-0.25g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
0.25g
$670.0 2025-03-13
Enamine
EN300-672890-0.5g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
0.5g
$699.0 2025-03-13
Enamine
EN300-672890-1.0g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
1.0g
$728.0 2025-03-13
Enamine
EN300-672890-2.5g
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Enamine
EN300-672890-5.0g
1-(2-amino-4-fluoro-5-methylphenyl)ethan-1-one
2137691-94-0 95.0%
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$2110.0 2025-03-13
Enamine
EN300-672890-10.0g
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Additional information on 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone

Research Brief on 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone (CAS: 2137691-94-0): Recent Advances and Applications

1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone (CAS: 2137691-94-0) is a fluorinated aromatic ketone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have explored its potential in drug discovery, highlighting its role in the development of novel anticancer and anti-inflammatory agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone to enhance its binding affinity for specific kinase targets. The study employed molecular docking simulations and in vitro assays to demonstrate that modifications at the amino and fluoro substituents significantly improved inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a critical target in oncology. These findings underscore the compound's versatility as a scaffold for designing next-generation kinase inhibitors.

Another notable application of 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone was reported in a recent ACS Chemical Biology article, where it was utilized as a precursor for synthesizing fluorescent probes. These probes were designed to track the activity of proteases in live cells, offering new insights into cellular signaling pathways. The study highlighted the compound's stability and compatibility with bioorthogonal chemistry, making it a valuable tool for chemical biology research.

Beyond its role in drug discovery, 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone has also been explored in materials science. A 2024 Nature Communications paper described its incorporation into polymeric matrices to create fluorinated materials with enhanced thermal stability and optical properties. This interdisciplinary approach opens new avenues for the compound's use in advanced material applications, further broadening its impact across scientific domains.

In conclusion, 1-(2-Amino-4-fluoro-5-methyl-phenyl)-ethanone (CAS: 2137691-94-0) continues to be a molecule of interest due to its multifaceted applications in medicinal chemistry, chemical biology, and materials science. Ongoing research aims to further elucidate its mechanistic roles and optimize its derivatives for therapeutic and technological advancements. Future studies are expected to explore its potential in emerging fields such as targeted drug delivery and bioimaging.

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